molecular formula C15H20BNO2 B1456641 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1111096-09-3

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No. B1456641
M. Wt: 257.14 g/mol
InChI Key: ZIYJUOCLRCRPPM-UHFFFAOYSA-N
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Description

This compound is a type of chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound has been studied in the context of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The structure of the title compound was confirmed by FT-IR, 1 H NMR, 13 C NMR and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic methods, including FT-IR, 1 H NMR, 13 C NMR and MS .


Chemical Reactions Analysis

The compound has been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is an oily substance at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Scientific Field: Organic Chemistry

    • Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results : The result is the formation of boronates .
  • Scientific Field: Organic Chemistry

    • Application : The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Results : The result is the formation of aryl boronates .
  • Scientific Field: Organic Chemistry

    • Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is also used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Results : The result is the formation of chiral allenyl boronates .
  • Scientific Field: Medicinal Chemistry

    • Application : “1-Methylpyrazole-4-boronic acid pinacol ester” is used for Suzuki-Miyaura cross-coupling reactions .
    • Results : The result is the formation of biaryl compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : “1-Methylpyrazole-4-boronic acid pinacol ester” is also used for transesterification reactions .
    • Results : The result is the formation of esters .
  • Scientific Field: Organic Chemistry

    • Application : The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Scientific Field: Organic Chemistry

    • Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results : The result is the formation of boronates .

properties

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJUOCLRCRPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

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